molecular formula C5H7N3O B3030630 6-(Aminomethyl)pyrimidin-4-ol CAS No. 933756-94-6

6-(Aminomethyl)pyrimidin-4-ol

Cat. No.: B3030630
CAS No.: 933756-94-6
M. Wt: 125.13
InChI Key: VYOICLJSGPUPPE-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of a substantial number of FDA-approved drugs incorporating the pyrimidine moiety. These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

The biological significance of pyrimidine derivatives often stems from their ability to mimic endogenous molecules and interact with the active sites of enzymes and receptors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while various substituents can be introduced to modulate properties such as solubility, lipophilicity, and metabolic stability. This adaptability makes the pyrimidine scaffold a frequent choice for the design of enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy.

Table 1: Examples of FDA-Approved Drugs Containing a Pyrimidine Scaffold
Drug NameTherapeutic Area
ImatinibOncology
ZidovudineAntiviral
SulfamethazineAntibacterial
RisperidoneAntipsychotic

Overview of 6-(Aminomethyl)pyrimidin-4-ol in Academic Contexts

The compound this compound, in its dihydrochloride (B599025) salt form, is available commercially as a research chemical. sigmaaldrich.com Its structure is characterized by a pyrimidine ring substituted with an aminomethyl group at the 6-position and a hydroxyl group at the 4-position. While detailed academic studies focusing exclusively on this specific molecule are limited, its structural motifs are present in a variety of researched compounds.

In academic literature, compounds with the aminomethyl and pyrimidin-4-ol functionalities are investigated for their potential as intermediates in the synthesis of more complex molecules. The aminomethyl group provides a reactive handle for further chemical modifications, such as the formation of amides or Schiff bases, while the pyrimidin-4-ol core can participate in various chemical reactions, including oxidation and substitution. evitachem.com The mechanism of action of such compounds is often attributed to the ability of the aminomethyl group and the hydroxyl group to form hydrogen bonds with biological targets like enzymes and receptors, thereby modulating their activity. evitachem.com

Scope and Research Focus of the Outline

This article will focus exclusively on the chemical compound this compound. The subsequent sections will adhere strictly to a discussion of its chemical properties, synthesis (where documented or inferred from analogous compounds), and its role as a research chemical. The content will be based on available scientific literature and chemical database information, with a clear distinction between data directly pertaining to the compound and information extrapolated from structurally related pyrimidines. The discussion will not include dosage, administration, or safety profiles, maintaining a purely chemical and academic focus.

Detailed Research Findings on Pyrimidine Derivatives

Research into pyrimidine derivatives is extensive, with many studies focusing on the synthesis and biological evaluation of compounds structurally related to this compound. These studies provide valuable insights into the potential applications and chemical behavior of this class of molecules.

For instance, a study on 6-amino-5-[(bis-(2-hydroxy-ethyl)-amino]methyl]2-methyl pyrimidin-4-ol, a more substituted analogue, demonstrated its potential as a probe for tumor targeting after being radiolabeled. researchgate.net This highlights the utility of the pyrimidin-4-ol scaffold in developing diagnostic agents. The synthesis of this derivative was achieved with a good yield, and it showed promising uptake in tumor-bearing models. researchgate.net

Another area of active research is the development of pyrimidine-based enzyme inhibitors. Derivatives of 6-(aminomethyl)-1H-pyrimidin-4-one, a tautomeric form of this compound, are investigated for their potential to target kinases and other enzymes involved in signal transduction pathways. evitachem.com The synthesis of such compounds often involves the condensation of 4-pyrimidinol with formaldehyde (B43269) and an amine, followed by reduction. evitachem.com

Furthermore, the chemical reactivity of the pyrimidine scaffold is a subject of ongoing investigation. For example, a microwave-assisted tandem Heck–Sonogashira cross-coupling reaction has been developed for N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol, leading to the formation of novel functionalized pyrido[2,3-d]pyrimidines. acs.org This demonstrates the advanced synthetic methodologies being applied to this class of compounds to generate diverse chemical libraries for drug discovery.

Table 2: Physicochemical Properties of a Related Compound: 6-(Aminomethyl)-2-methylpyrimidin-4-ol
PropertyValueSource
Molecular FormulaC6H9N3OComputed
Molecular Weight139.16 g/mol Computed
Melting Point~180–185°C (decomposition observed)Extrapolated
Solubility in Water15 mg/mL at 25°CExtrapolated
LogP (Octanol-Water)0.5–1.2Extrapolated

Data extrapolated from related compounds. vulcanchem.com

Table 3: Spectroscopic Data Predictions for 6-(Aminomethyl)-2-methylpyrimidin-4-ol
SpectroscopyPredicted Shifts/Bands
Nuclear Magnetic Resonance (NMR)Protons on aminomethyl group (δ 3.1–3.4 ppm), methyl group (δ 2.1–2.3 ppm)
Infrared (IR) SpectroscopyStretching vibrations for -OH (3200–3500 cm⁻¹) and -NH₂ (3350–3450 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 139.16

Data aligned with pyrimidine derivatives. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2,6H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOICLJSGPUPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297907
Record name 6-(Aminomethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933756-94-6
Record name 6-(Aminomethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933756-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminomethyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-(Aminomethyl)pyrimidin-4-ol and Analogs

The construction of this compound and its analogs can be achieved through two primary strategies: the formation of the pyrimidine (B1678525) ring system from acyclic precursors or the modification of a pre-existing pyrimidine scaffold.

Strategies Involving Pyrimidine Ring Formation

The de novo synthesis of the pyrimidine ring is a fundamental approach, often involving condensation reactions.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule. mdpi.comcdnsciencepub.com The classical Pinner synthesis, for instance, utilizes the reaction of 1,3-dicarbonyl compounds with amidines to form the pyrimidine core. mdpi.com Variations of this method, including multi-component reactions, have been developed to increase efficiency and molecular diversity. mdpi.comnih.govacademie-sciences.fr For example, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl₂, can yield 4,5-disubstituted pyrimidine analogs in a single step. rsc.org Microwave-assisted Biginelli three-component cyclocondensation reactions of a β-diketone, an arylaldehyde, and thiourea (B124793) have also been reported for the synthesis of tetrahydropyrimidine (B8763341) derivatives. scilit.com

Reaction Type Reactants Catalyst/Conditions Product Type
Pinner Synthesis1,3-Dicarbonyl compounds, AmidinesVariesPyrimidines
Three-Component CouplingSubstituted enamines, Triethyl orthoformate, Ammonium acetateZnCl₂4,5-Disubstituted pyrimidines
Biginelli Reactionβ-Diketone, Arylaldehyde, ThioureaMicrowave irradiationTetrahydropyrimidines
Multi-component CyclocondensationMethyl aryl ketone, Aromatic aldehyde, Ammonium acetateTriflic acidSubstituted pyrimidines

The reaction between carbonyl compounds and amidines is a versatile method for pyrimidine synthesis. rsc.orgresearchgate.net A regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an iron(II)-complex can produce a variety of pyrimidine derivatives. rsc.orgorganic-chemistry.org This process is thought to proceed through a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and subsequent cyclization. rsc.orgorganic-chemistry.org Another approach involves the copper-catalyzed cyclization of ketones with nitriles in the presence of a base. rsc.org

Carbonyl Compound Co-reactant Catalyst/Reagent Reaction Feature
Ketones, Aldehydes, EstersAmidinesTEMPO, Iron(II)-complexRegioselective
Saturated KetonesAmidines4-HO-TEMPO, Copper-catalystC(sp³)–H functionalization
KetonesNitrilesCopper-catalyst, BaseSimple and cost-efficient
Cyclocondensation Reactions

Functionalization of Pyrimidine Scaffolds

An alternative to de novo synthesis is the modification of an existing pyrimidine ring. This approach allows for the introduction of specific functional groups at desired positions.

The aminomethyl group can be introduced onto a pyrimidine ring through various methods. One common strategy involves the reductive amination of a corresponding pyrimidine-6-carbaldehyde. For instance, 2-methyl-4-hydroxypyrimidine-6-carbaldehyde can be reacted with ammonia (B1221849) followed by reduction with a reagent like sodium borohydride (B1222165) to yield 6-(aminomethyl)-2-methylpyrimidin-4-ol. vulcanchem.com Another approach involves the reaction of halogenated pyrimidines with amines, often catalyzed by palladium complexes. Additionally, the introduction of an aldehyde group, which can then be converted to an aminomethyl group, has been achieved by reacting a fused imidazo[1,2-a]pyrimidine (B1208166) with phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF). researchgate.net

Starting Material Reagents Key Transformation
2-Methyl-4-hydroxypyrimidine-6-carbaldehydeNH₃, NaBH₄Reductive amination
Halogenated pyrimidinesAminesPalladium-catalyzed amination
Fused imidazo[1,2-a]pyrimidinePOCl₃, DMFFormylation

The 4-hydroxyl group of the pyrimidine ring exists in tautomeric equilibrium with the pyrimidin-4(1H)-one form. researchgate.net This hydroxyl group can undergo various chemical transformations. For example, it can be converted to a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃). This chloro-substituted pyrimidine can then serve as a versatile intermediate for nucleophilic substitution reactions to introduce a variety of functional groups. The hydroxyl group can also be alkylated to form O-alkylated derivatives. rsc.org The regioselectivity of N- versus O-alkylation can be influenced by the choice of base and reaction conditions, with cesium carbonate (Cs₂CO₃) in DMF favoring O-alkylation. rsc.org

Modification Reagents Resulting Functional Group
ChlorinationPOCl₃, PCl₅Chloro
O-AlkylationAlkyl halides, Cs₂CO₃, DMFO-Alkyl ether
OxidationOxidizing agentsKetone/Aldehyde
SubstitutionHalogens, Alkyl groupsSubstituted pyrimidine
Introduction of Aminomethyl Groups

Synthesis of Pyrimidine Derivatives Incorporating the 6-(Aminomethyl) Moiety

The presence of a primary amino group in the aminomethyl substituent at the C6 position of the pyrimidin-4-ol core offers a reactive site for extensive chemical modifications. This allows for the construction of more complex molecular architectures, including fused heterocyclic systems and hybrid molecules, which are of significant interest in medicinal chemistry.

Synthesis of Fused Pyrimidine Systems (e.g., Pyrazolopyrimidines, Pyrimidoquinolines, Steroidal Pyrimidines)

The fusion of a second ring system to the pyrimidine core often leads to compounds with enhanced biological properties. The aminomethyl pyrimidine moiety serves as a key precursor for such syntheses.

Pyrazolopyrimidines: These fused systems are commonly synthesized through cyclocondensation reactions. While direct synthesis from this compound is not extensively documented, analogous pathways involve the reaction of aminopyrazole precursors with suitable reagents. For instance, 5-aminopyrazoles can react with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃) to yield pyrazolo[3,4-d]pyrimidines. researchgate.net Another approach involves the acid-promoted cyclization of 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide. acs.org Recent research has also focused on the synthesis of 6-(aminomethyl)pyrazolopyrimidine derivatives as potential DPP-4 inhibitors for type 2 diabetes, highlighting the therapeutic importance of this scaffold. researchgate.netvietnamjournal.ru These studies have successfully prepared various derivatives, including 6-(hydroxymethyl)pyrazolopyrimidines and 6-(aminomethyl)pyrazolopyrimidines. nih.gov

Pyrimidoquinolines: The synthesis of these tricyclic systems can be achieved through multi-component reactions. One established method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net Syntheses starting from 6-aminopyrimidine derivatives are common. For example, reacting 6-aminopyrimidines with dimedone and various benzaldehydes can yield pyrimido[4,5-b]quinoline derivatives. jst.go.jpscispace.com Similarly, the reaction of 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one with dimedone and aromatic aldehydes produces tetrahydropyrimido[4,5-b]quinoline-4,6-diones. nih.gov These methods underscore the utility of the amino group on the pyrimidine ring as a handle for constructing the quinoline (B57606) portion.

Steroidal Pyrimidines: The conjugation of a pyrimidine ring to a steroid framework can produce novel compounds with significant biological activity. A general two-step synthesis involves an initial aldol (B89426) condensation of a steroid (like epiandrosterone (B191177) or androsterone) with various aldehydes to form α,β-unsaturated ketone intermediates. mdpi.com These intermediates are then reacted with guanidine (B92328) nitrate (B79036) in the presence of a strong base, such as potassium tert-butoxide, to construct the fused pyrimidine ring, yielding steroidal[17,16-d]pyrimidines. mdpi.com While this example doesn't start with a pre-formed aminopyrimidine, it illustrates a fundamental method for fusing a pyrimidine ring to a complex scaffold.

Synthesis of Hybrid Molecules (e.g., Schiff Bases, β-Lactams, Sulfide (B99878) Compounds)

The aminomethyl group is an ideal anchor for creating hybrid molecules where the pyrimidine unit is linked to other pharmacologically relevant structures.

Schiff Bases: The primary amine of the aminomethyl group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity. For example, 2-amino-4-hydroxy-6-methylpyrimidine (B160893) can be reacted with various aldehydes to form the corresponding Schiff bases. sdiarticle5.com In a related synthesis, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde reacts with aromatic amines to produce pyrimidine Schiff bases. mdpi.com These imine derivatives can be valuable as final products or as intermediates for further chemical transformations.

β-Lactams: The four-membered β-lactam ring is a famous pharmacophore, most notably found in penicillin and cephalosporin (B10832234) antibiotics. The Staudinger [2+2] cycloaddition is a classic method for their synthesis, involving the reaction of a Schiff base with a ketene. orientjchem.org Ketenes can be generated in situ from acyl chlorides (like chloroacetyl chloride) in the presence of a base such as triethylamine. orientjchem.orgresearchgate.net Syntheses starting from pyrimidine-derived Schiff bases have been reported, where the imine is reacted with chloroacetyl chloride to yield the corresponding β-lactam derivatives. orientjchem.orgresearchgate.netimpactfactor.org

Sulfide Compounds: Pyrimidine derivatives containing a sulfide linkage have been synthesized and evaluated for their biological activities. A common method involves the nucleophilic substitution of a leaving group on the pyrimidine ring or a side chain with a thiol. For instance, a 5-chloro derivative of a pyrimidine can be reacted with a thiol to introduce the sulfide moiety. ptfarm.pl

Advanced Synthetic Techniques in Pyrimidine Chemistry

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are increasingly applied to pyrimidine chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. eurekaselect.comresearchgate.netorientjchem.org This technique has been successfully applied to the synthesis of a wide range of pyrimidine derivatives, including fused systems and hybrid molecules. eurekaselect.comorientjchem.orgnih.govasianpubs.org For example, the one-pot synthesis of pyrimidoquinoline derivatives can be efficiently achieved under microwave irradiation without a catalyst. jst.go.jp Similarly, the synthesis of 2,4,6-triarylpyrimidines via a four-component reaction has been reported under microwave and solvent-free conditions, demonstrating the method's efficiency and adherence to green chemistry principles. mdpi.com The comparison between microwave-assisted methods and conventional heating consistently shows the former to be superior in terms of reaction time and yield. eurekaselect.commdpi.com

Reaction TypeConventional Method TimeMicrowave Method TimeYield ImprovementReference
Pyrimidoquinoline Synthesis60 min10 minNot specified, but generally higher mdpi.com
Chalcone Condensation6-8 hours5-10 minExcellent Yields eurekaselect.com
Fused Pyrimidine SynthesisNot specified15 minGood Yields orientjchem.org

Catalyst-Mediated Reactions

Catalysts are essential for achieving high selectivity and efficiency in many synthetic transformations. Both metal complexes and organocatalysts are widely employed in the synthesis of pyrimidines.

Metal-Catalyzed Reactions: Transition metals, particularly palladium, copper, iridium, and platinum, are used extensively. mdpi.com Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are staples for functionalizing the pyrimidine ring. acs.org Iridium-pincer complexes have been shown to efficiently catalyze the sustainable multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgrsc.org More recently, a method using supported platinum nanoparticles (Pt/C) has been developed for the acceptorless dehydrogenative synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines, offering the advantage of catalyst reusability. acs.org Zirconium and copper have also been used to mediate [2+2+2] cycloadditions of alkynes and nitriles to form polysubstituted pyrimidines. mdpi.comscilit.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a green alternative, utilizing enzymes to perform specific chemical transformations under mild conditions. Laccase, an enzyme catalyst, has been used for the novel synthesis of pyrimidine derivatives, demonstrating the potential of green chemistry techniques in this field. researchgate.net

Molecular Interactions and Mechanistic Insights in Vitro Studies

Receptor Binding and Signaling Pathway Modulation

Investigation of Hydrogen Bonding Interactions with Biological Targets

The molecular structure of 6-(aminomethyl)pyrimidin-4-ol, featuring both an aminomethyl group and a hydroxyl group, facilitates its interaction with biological targets through hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, a key factor in its interactions with various biological molecules. vulcanchem.com Similarly, the aminomethyl group is capable of forming hydrogen bonds with enzymes or receptors, which can modulate their activity. evitachem.com The presence of the hydroxyl group at the 4-position further enhances the binding affinity of the compound through additional hydrogen bonding opportunities. evitachem.com This capacity for hydrogen bonding is a critical aspect of its mechanism of action, enabling it to inhibit enzymes or modulate signaling pathways. evitachem.com

Modulation of Specific Cellular Signaling Pathways (e.g., Wnt/β-catenin)

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and survival. nih.gov Aberrant activation of this pathway is a known factor in the development and progression of various cancers. nih.govmdpi.com Consequently, inhibitors of this pathway are under investigation as potential cancer therapies. nih.gov

Some pyrimidine (B1678525) derivatives have been shown to modulate the Wnt/β-catenin signaling pathway. For instance, the small molecule XAV939, a thiopyrano[4,3-d]pyrimidin-4-ol derivative, inhibits the Wnt/β-catenin pathway by stabilizing axin and promoting β-catenin degradation. reprocell.com Another pyrimidine derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), acts as a canonical Wnt/β-catenin pathway activator. nih.gov This compound has been observed to suppress pro-inflammatory cytokine production in TLR-engaged monocytes, an effect that is reversed by pharmaceutical inhibitors of the Wnt/β-catenin pathway. nih.gov The modulation of this pathway is a key area of research for understanding the therapeutic potential of pyrimidine derivatives. frontiersin.org

In Vitro Biological Activities of this compound and its Derivatives

Derivatives of pyrimidine, including those related to this compound, have demonstrated a range of biological activities in laboratory settings. A significant area of this research has been the investigation of their cytotoxic and antiproliferative effects on various cancer cell lines.

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines

Numerous studies have evaluated the potential of pyrimidine derivatives as anticancer agents. researchgate.netekb.eg These compounds have shown cytotoxic activity against a variety of human cancer cell lines, indicating their potential as therapeutic agents. researchgate.net

Several pyrimidine derivatives have been tested for their cytotoxic effects on the human hepatocellular carcinoma cell line, HepG2. researchgate.net In one study, newly synthesized phenoxyacetamide derivatives were evaluated, with one compound showing a significant cytotoxic effect on HepG2 cells, with an IC50 value of 1.43 μM, which was more potent than the reference drug 5-Fluorouracil (5-FU). mdpi.com Another study investigating 1,3,4-thiadiazole (B1197879) derivatives found that one compound displayed potent growth inhibitory effects against HepG2 cells with an IC50 value of 4.78 µM. ekb.eg Furthermore, a study on N-substituted sulfonyl-3 derivatives identified several compounds with growth inhibitory activity against HepG2 cells, with the most active compound having an IC50 value of 24 mmol/l. ekb.eg

Table 1: Cytotoxic Activity of Pyrimidine Derivatives against HepG2 Cell Line

Compound/Derivative IC50 Value Reference
Phenoxyacetamide derivative 1.43 μM mdpi.com
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative 4.78 µM ekb.eg

This table is for illustrative purposes and includes data for different pyrimidine derivatives, not solely this compound.

The MCF-7 breast adenocarcinoma cell line has also been a target for evaluating the anticancer potential of pyrimidine derivatives. researchgate.net A bioactive nitro derivative of pyrimidine was found to have significant dose-dependent cytotoxic effects on MCF-7 cells. onlinejbs.com In a separate study, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested, with one compound showing the best antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Additionally, a study on pyrazole-benzimidazole derivatives focused on their antiproliferative effects on MCF-7 cells as potential targeted therapies. nih.gov Research has also shown that a synthesized pyrimidine derivative exhibited in vitro cytotoxicity against MCF-7 cells. researchgate.net

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against MCF-7 Cell Line

Compound/Derivative IC50 Value Reference

This table is for illustrative purposes and includes data for different pyrimidine derivatives, not solely this compound.

The human gastric cancer cell line SGC-7901 has been utilized in studies to assess the effects of various compounds on gastric cancer. medsci.orgnih.gov It is important to note that the SGC-7901 cell line has been identified as a contaminated cell line and is actually a derivative of HeLa cells. cellosaurus.org Nevertheless, studies have used this cell line to investigate the mechanisms of action of potential anticancer agents. For instance, research has explored the induction of apoptosis in SGC-7901 cells by certain chrysin (B1683763) derivatives. nih.gov Other studies have focused on the synthesis and evaluation of benzoxanthone derivatives for their cytotoxic activity against SGC-7901 cells, investigating their effects on apoptosis, the cell cycle, and intracellular signaling pathways. mdpi.com Coumarin derivatives have also been studied for their anti-proliferative activity in SGC-7901 cells, with one compound showing an IC50 of 2.28 μM. nih.gov

Gastric Cancer Cell Lines (e.g., SGC-7901)

Antimicrobial Activities Against Pathogenic Strains (Bacteria, Fungi)

The antimicrobial potential of the pyrimidine core is well-established, with many derivatives synthesized and tested against a variety of pathogens. However, specific data on the antimicrobial spectrum of this compound is not found in the available literature.

No specific studies were found that evaluated the antimicrobial activity of this compound against Staphylococcus aureus or Bacillus subtilis. Research on closely related compounds, such as certain aminomethyl-substituted pyrimidine derivatives, has indicated some activity against Staphylococcus aureus. Nevertheless, without direct testing, the efficacy of this compound against these Gram-positive bacteria remains unknown.

Similarly, there is a lack of specific data on the activity of this compound against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. While the broader family of pyrimidine derivatives has been explored for activity against these pathogens, with some compounds showing mild to moderate effects, results for the specific compound are not available.

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Anti-inflammatory Effects (Molecular Basis)

Pyrimidine derivatives have been recognized for their anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin (B15479496) production. Several pyrimidine-based drugs are used clinically for their anti-inflammatory effects. Despite this, the specific molecular basis for any anti-inflammatory activity of this compound has not been investigated or reported.

Antioxidant Potential

The antioxidant capacity of various heterocyclic compounds, including pyrimidine derivatives, has been a subject of interest in medicinal chemistry. These compounds can act as free radical scavengers, potentially mitigating oxidative stress associated with numerous diseases. However, there are no available studies that have specifically assessed the antioxidant potential of this compound through standard assays. Therefore, its capacity as an antioxidant has not been scientifically established.

Computational Chemistry and Structure Activity Relationships Sar

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-(Aminomethyl)pyrimidin-4-ol and its analogs, docking studies have been instrumental in predicting how they bind to biological targets.

Molecular docking studies have been successfully used to predict the binding modes and affinities of pyrimidine (B1678525) derivatives. For instance, derivatives of 6-amino-4-(pyrimidin-4-yl)pyridones have been identified as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a promising target for various diseases. researchgate.net The binding poses and glide scores from these studies help in ranking the potency of the synthesized compounds. researchgate.net

In a study on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives as CDK2 inhibitors, molecular docking was used to investigate the binding mode of the promising compounds by calculating their binding energies and visualizing their orientations within the active site of the CDK-2 protein. rsc.org This computational approach provided results that were in agreement with experimental observations. rsc.org

The specific interactions between a ligand and its target are crucial for its biological activity. The hydroxyl group of a pyrimidine derivative, for example, can form a hydrogen bond with key residues like Lys85 in the catalytic triad (B1167595) of GSK-3β. researchgate.net The aminomethyl group in 6-(aminomethyl)pyrimidin-4-amine (B1377259) introduces additional hydrogen bonding capabilities, which can enhance its interaction with biological targets.

In another example, a study on a novel pyrimidine derivative synthesized for tumor targeting showed that the compound exhibited good binding interactions at the binding site of the CDK2 enzyme, as revealed by docking studies. researchgate.net The analysis of these interactions is fundamental to understanding the compound's mechanism of action.

Through high-throughput screening and subsequent optimization informed by docking studies, novel series of potent inhibitors have been developed. For instance, a series of 6-amino-4-(pyrimidin-4-yl)pyridones were derived from a high-throughput screening hit, leading to compounds with good potency and selectivity. researchgate.net Similarly, the modification of a high-throughput screening hit led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor, through structure-activity relationship (SAR) studies of a library of pyrimidine-4-carboxamides. acs.org The introduction of methyl groups at the central pyridine (B92270) or pyrimidine ring was found to potentially cause a steric clash with the hinge of the FGFR4 kinase domain, thus weakening the binding affinity in most cases. nih.gov However, compound 6O, with a dimethylpyrimidine core ring and difluoro substituent, maintained a conformation suitable for strong binding interaction. nih.gov

Analysis of Ligand-Target Interactions (e.g., Hydrogen Bonds)

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models have been developed for various pyrimidine derivatives to predict their biological activity. For 6-arylquinazolin-4-amines, which are potent inhibitors of Clk4 and Dyrk1A kinases, 3D-QSAR models were generated. nih.gov These models showed high correlation coefficients, indicating their reliability in predicting the activity of novel ligands. nih.gov Similarly, a statistically significant QSAR model was developed for about 157 pyrimidinone derivatives as GSK-3β inhibitors. researchgate.net

A study on pyrimidine-based compounds as anti-tuberculosis agents used regression analysis to build a model that could predict biological activities. semanticscholar.org This model demonstrated a high relationship between experimental and predicted activity values, validating its quality. semanticscholar.org

QSAR studies help in identifying the key structural features or descriptors that influence the biological activity of a compound. For pyrimidine derivatives, the position of substituents on the pyrimidine nucleus greatly influences their biological activities. nih.govresearchgate.net For example, in a series of 5-methyl-3-aryl researchgate.netresearchgate.nettriazolo[4,3-a]pyrimidin-7-oles, the presence of a methyl group at the fourth position of the aryl substituent resulted in the highest analgesic activity. pharmj.org.ua Conversely, the introduction of halogens into the aryl fragment led to a decrease in analgesic activity. pharmj.org.ua

In another study, SAR analysis of pyridodipyrimidine derivatives revealed that those with electron-releasing groups exhibited better inhibitory effects than those with electron-withdrawing groups. rsc.org For 4-pyrrolidinyl-6-aryl-triazin-2-amine derivatives, QSAR analysis highlighted that the electronegativity and steric bulk of substituents were critical for their efficacy.

Development of Predictive Models for Biological Activity

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a deeper understanding of how the ligand interacts with its biological target, revealing details about the stability of the complex and the conformational changes that occur upon binding.

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous pyrimidine derivatives and general protein-ligand complexes. MD simulations are crucial for understanding the dynamic nature of the interaction between a ligand like this compound and its biological target.

The stability of a ligand-target complex is a key determinant of the ligand's efficacy. MD simulations can predict this stability by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. mdpi.com A stable complex will typically show low and converging RMSD values, indicating that the ligand remains securely bound in the active site. mdpi.com For a molecule like this compound, the hydrogen bonds formed by its aminomethyl and hydroxyl groups with the target protein are expected to be critical for maintaining a stable conformation. evitachem.comvulcanchem.com

The conformational dynamics of the ligand-target complex, which refers to the way the structures of both the ligand and the protein change over time, can also be investigated. biorxiv.org These simulations can reveal, for instance, if the binding of this compound induces a conformational change in the target protein, a phenomenon known as "induced fit," or if the ligand selects a pre-existing conformation of the protein, as described by the "conformational selection" model. The flexibility of the aminomethyl side chain and the potential for rotation around its bonds would be of particular interest in such simulations, as this can influence how the molecule adapts to the binding pocket. researchgate.net

Furthermore, MD simulations can be used to perform thermal titration studies to qualitatively estimate the stability of the protein-ligand complex. unipd.it By running a series of simulations at progressively higher temperatures, one can observe the temperature at which the ligand dissociates from its binding site, providing a relative measure of binding affinity. unipd.it Ligands with stronger interactions, such as those forming multiple stable hydrogen bonds, would be expected to remain bound at higher temperatures. unipd.it

The insights gained from MD simulations are invaluable for understanding the intricacies of ligand-target interactions and for the rational design of more effective inhibitors based on the this compound scaffold.

Structural Modifications and their Impact on Biological Activity

The biological activity of this compound can be significantly altered by making structural modifications to the molecule. By systematically changing different parts of the compound and observing the effect on its activity, a structure-activity relationship (SAR) can be established. This information is vital for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

The aminomethyl group at the 6-position of the pyrimidine ring is a key functional group that plays a significant role in the interaction of this compound with its biological targets. evitachem.com This group can participate in various non-covalent interactions, most notably hydrogen bonding, which is crucial for the binding affinity and specificity of the molecule. evitachem.comvulcanchem.com

The primary amine of the aminomethyl group can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptor atoms (such as oxygen or nitrogen) in the amino acid residues of the target protein's binding site. The nitrogen atom of the amine can also act as a hydrogen bond acceptor. These hydrogen bonds are directional and play a critical role in orienting the ligand within the binding pocket and stabilizing the ligand-target complex.

In addition to hydrogen bonding, the aminomethyl group can also be involved in electrostatic interactions. Under physiological pH, the primary amine is likely to be protonated, carrying a positive charge. This positive charge can form favorable ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site.

The flexibility of the aminomethyl group, due to the rotatable single bond between the methyl carbon and the pyrimidine ring, allows it to adopt various conformations. This conformational flexibility can enable the molecule to better fit into the binding pocket of its target, thereby enhancing binding affinity. researchgate.net

Furthermore, the aminomethyl group serves as a potential site for chemical modification. By adding different substituents to the amino group, it is possible to modulate the compound's properties. For example, alkylation of the amine could alter its hydrogen bonding capacity and introduce steric bulk, which could in turn affect binding affinity and selectivity.

The table below summarizes the potential interactions of the aminomethyl group:

Interaction TypeDescriptionPotential Interacting Residues
Hydrogen Bond Donor The N-H bonds of the primary amine can donate hydrogen atoms to form hydrogen bonds.Aspartate, Glutamate, Serine, Threonine, Tyrosine, Asparagine, Glutamine, Main-chain carbonyls
Hydrogen Bond Acceptor The lone pair of electrons on the nitrogen atom can accept a hydrogen atom to form a hydrogen bond.Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Arginine, Lysine
Ionic Interaction The protonated amine (NH3+) can form an ionic bond with a negatively charged residue.Aspartate, Glutamate
van der Waals Interactions The atoms of the aminomethyl group can participate in non-specific van der Waals interactions with the protein.All amino acids

The biological activity of this compound can be finely tuned by introducing various substituents at the C-5 and C-2 positions of the pyrimidine ring. These modifications can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity for its biological target.

Substitutions at the C-5 Position:

The C-5 position of the pyrimidine ring is often a key site for modification in drug design. Introducing substituents at this position can have a profound impact on the compound's activity. For instance, in a study of pyrimidine derivatives as anti-inflammatory agents, it was found that shorter substituents at the C-5 position led to greater potency. In some cases, unsubstituted C-5 positions (i.e., with a hydrogen atom) resulted in the most potent compounds.

The introduction of bulky groups at the C-5 position can lead to steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding site. If the binding pocket has a large, accommodating space in the vicinity of the C-5 position, a bulky substituent could form additional favorable interactions. Conversely, if the space is constricted, a bulky group could lead to a steric clash and a decrease in binding affinity.

The electronic nature of the substituent at C-5 is also important. Electron-withdrawing groups, such as halogens or nitro groups, can alter the electron distribution of the pyrimidine ring, which may affect its interaction with the target. Conversely, electron-donating groups, such as alkyl or alkoxy groups, can also modulate the electronic properties in a different manner.

Substitutions at the C-2 Position:

The C-2 position of the pyrimidine ring offers another avenue for structural modification. In many pyrimidine-based inhibitors of kinases, for example, the C-2 position is often substituted with groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein.

In a study on pyrimidine derivatives, the presence of a methylthio, acetamido, or morpholino substituent at the C-2 position was found to influence the outcome of chemical reactions, highlighting the electronic influence of these groups. beilstein-journals.org For example, a methyl group at the C-2 position, as seen in 6-(Aminomethyl)-2-methylpyrimidin-4-ol, can enhance the lipophilicity of the compound, which may affect its membrane permeability and hydrophobic interactions within the binding pocket. vulcanchem.com

The table below provides a hypothetical summary of the potential effects of different substituents at the C-5 and C-2 positions based on general principles of medicinal chemistry:

PositionSubstituent TypePotential Effect on ActivityRationale
C-5 Small, non-polar (e.g., -H, -CH₃)May increase potencyAvoids steric clashes and may fit into small hydrophobic pockets.
C-5 Bulky, non-polar (e.g., -phenyl)Could increase or decrease potencyDependent on the size and nature of the binding pocket.
C-5 Electron-withdrawing (e.g., -Cl, -F)May increase potencyCan form specific halogen bonds or alter the electronic character of the ring for better interaction.
C-2 Small, non-polar (e.g., -CH₃)May enhance lipophilicity and hydrophobic interactionsCan improve membrane permeability and binding to hydrophobic pockets. vulcanchem.com
C-2 Hydrogen bond donor/acceptor (e.g., -NH₂, -OH)May increase potencyCan form additional hydrogen bonds with the target protein.
C-2 Aromatic ring (e.g., -phenyl)Could increase potencyCan engage in pi-stacking interactions with aromatic residues in the binding site.

It is important to note that these are general trends, and the actual effect of a substituent will depend on the specific biological target and its binding site architecture.

The three-dimensional shape, or conformation, of this compound and its derivatives is a critical factor that governs their binding affinity and selectivity for a particular biological target. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a protein is fundamental to its biological activity.

The conformation of this compound is influenced by the rotational freedom around its single bonds, particularly the bond connecting the aminomethyl group to the pyrimidine ring. The spatial arrangement of the aminomethyl group relative to the pyrimidine ring can significantly impact how the molecule fits into a binding pocket and the types of interactions it can form. For instance, different rotational isomers (rotamers) may present their hydrogen bonding groups in different orientations, leading to variations in binding affinity.

Introducing substituents on the pyrimidine ring can have a profound effect on the preferred conformation of the molecule. A bulky substituent at the C-5 position, for example, could sterically hinder the rotation of the aminomethyl group at the C-6 position, thereby locking it into a more restricted set of conformations. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty of binding, potentially leading to higher affinity. However, if the restricted conformation is not the one required for binding, the affinity will be reduced.

In a study of imidazolidinone derivatives, it was found that different staggered and eclipsed conformations around a benzylic C-C bond had small energy differences, suggesting that the group could be relatively free to rotate at ambient temperatures. ethz.ch Similar principles would apply to the aminomethyl group of this compound.

The selectivity of a compound for one biological target over another is also heavily influenced by conformational effects. Different protein targets, even within the same family (e.g., kinases), have subtly different binding site topographies. A molecule that can readily adopt a conformation complementary to the binding site of target A but not target B will exhibit selectivity for target A. By strategically introducing substituents that favor a specific conformation, it is possible to design more selective inhibitors. For example, a study on FGFR4 inhibitors showed that dimethyl groups on the pyrimidine ring could prevent a proper conformation for binding to other FGFR isoforms, thus enhancing selectivity. nih.gov

The table below summarizes the potential conformational effects on binding:

Conformational AspectInfluence on Binding AffinityInfluence on Selectivity
Rotational Freedom of Aminomethyl Group High flexibility can lead to an entropic penalty upon binding, potentially lowering affinity. However, it allows the molecule to adapt to different binding sites.Flexibility may lead to binding to multiple targets (lower selectivity).
Conformational Restriction by Substituents Pre-organizing the molecule into its bioactive conformation can reduce the entropic cost of binding, increasing affinity.Restricting the conformation to one that is only complementary to the desired target can significantly enhance selectivity.
Overall Molecular Shape The overall shape must be complementary to the binding site for high-affinity binding to occur.Subtle differences in the shape of binding sites between different targets can be exploited to achieve selectivity through tailored molecular conformations.

Future Research Directions and Translational Perspectives

Design of Novel Pyrimidine (B1678525) Scaffolds with Enhanced Selectivity

The development of pyrimidine-based drugs with high selectivity for their intended biological targets is a primary objective in medicinal chemistry. nih.gov The core structure of 6-(Aminomethyl)pyrimidin-4-ol, featuring an aminomethyl group at the 6-position and a hydroxyl group at the 4-position, provides a versatile platform for structural modifications aimed at improving selectivity. evitachem.comvulcanchem.com

Research has shown that strategic modifications to the pyrimidine ring can lead to enhanced selectivity for specific enzymes or receptors. For instance, derivatives of similar pyrimidine structures have been optimized to act as selective inhibitors of various kinases, which are crucial in cellular signaling pathways and are often implicated in diseases like cancer. The introduction of different substituents at various positions on the pyrimidine ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. vulcanchem.com

Future efforts will likely focus on creating libraries of this compound analogs with diverse substitutions. By systematically altering the substituents, researchers can perform detailed structure-activity relationship (SAR) studies to identify the key molecular features that govern selectivity. researchgate.net For example, introducing bulky or flexible side chains could exploit subtle differences in the binding pockets of related protein targets, leading to more selective inhibitors.

FeatureDescription
Core Scaffold This compound
Key Functional Groups for Modification Aminomethyl group at C6, Hydroxyl group at C4
Goal of Modification Enhance binding affinity and selectivity for specific biological targets.
Potential Modifications Introduction of various alkyl, aryl, or heterocyclic groups.

Exploration of New Biological Targets and Mechanisms of Action

While pyrimidine derivatives are well-known for their activity against targets like kinases and dihydrofolate reductase, the full therapeutic potential of this compound and its analogs is likely yet to be uncovered. vulcanchem.com Future research should aim to identify and validate new biological targets for this class of compounds.

The aminomethyl and hydroxyl groups of this compound are capable of forming hydrogen bonds with biological macromolecules, suggesting potential interactions with a wide range of enzymes and receptors. evitachem.com High-throughput screening of compound libraries derived from this scaffold against a broad panel of biological targets could reveal novel activities.

Furthermore, elucidating the precise mechanisms of action is crucial. Even for known targets, the downstream effects and signaling pathways modulated by these compounds may not be fully understood. Techniques such as proteomics and metabolomics can provide a global view of the cellular changes induced by treatment with a this compound derivative, offering insights into its mechanism of action and potentially identifying new therapeutic applications.

Development of Advanced Synthetic Strategies for Complex Pyrimidine Derivatives

The synthesis of complex pyrimidine derivatives often requires multi-step procedures. researcher.life While methods like the condensation of 4-pyrimidinol with formaldehyde (B43269) and ammonium (B1175870) chloride followed by reduction are established for synthesizing the core structure of 6-(aminomethyl)-1H-pyrimidin-4-one, developing more efficient and versatile synthetic routes is an ongoing area of research. evitachem.com

Advanced synthetic strategies such as one-pot multicomponent reactions and flow chemistry can streamline the synthesis of pyrimidine libraries, enabling the rapid generation of diverse compounds for biological screening. rsc.org For instance, the cyclocondensation of β-diketones with guanidine (B92328) derivatives is a common method for forming the pyrimidine ring. vulcanchem.com Researchers are exploring novel catalysts and reaction conditions to improve the efficiency and substrate scope of these reactions. rsc.orgorganic-chemistry.org

The development of methods for the late-stage functionalization of the pyrimidine core is also of significant interest. These strategies would allow for the introduction of diverse chemical groups in the final steps of the synthesis, providing a powerful tool for optimizing the properties of lead compounds.

Synthetic ApproachDescription
Multicomponent Reactions Combining three or more reactants in a single step to form complex products, increasing efficiency. rsc.org
Flow Chemistry Performing reactions in a continuous-flowing stream rather than in a batch, offering better control and scalability.
Late-Stage Functionalization Introducing chemical modifications at a late stage of the synthesis to rapidly create analogs.
Catalysis Utilizing novel catalysts, including nano-catalysts, to improve reaction yields and selectivity. rsc.orgrsc.org

Integration of In Silico and Experimental Approaches for Drug Discovery

The integration of computational (in silico) methods with experimental techniques is revolutionizing the drug discovery process. nih.govlongdom.org For this compound and its derivatives, in silico tools can be invaluable for predicting biological activity, optimizing molecular properties, and understanding mechanisms of action. nih.gov

Molecular docking studies can be used to predict how these compounds bind to their biological targets, providing insights into the key interactions that determine affinity and selectivity. researchgate.netimrpress.com This information can guide the design of new analogs with improved properties. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of pyrimidine derivatives with their biological activities, enabling the prediction of the potency of new compounds before they are synthesized. longdom.org

These computational predictions must be validated through experimental testing. The iterative cycle of in silico design, chemical synthesis, and biological evaluation is a powerful paradigm for accelerating the discovery of new drug candidates. mdpi.com

Applications as Molecular Probes in Biochemical Research

Beyond their therapeutic potential, derivatives of this compound can serve as valuable molecular probes for studying biological processes. researchgate.net A molecular probe is a small molecule that can be used to selectively interact with a specific biological target, allowing researchers to investigate its function.

For example, a radiolabeled version of a this compound derivative could be used for in vivo imaging of its target, providing information about the target's distribution and expression levels in healthy and diseased tissues. researchgate.net In a 2022 study, a new pyrimidine derivative, 6-amino-5-[(bis-(2-hydroxy-ethyl)-amino]methyl]2-methyl pyrimidin-4-ol, was synthesized and radiolabeled with Technetium-99m. researchgate.net This radiolabeled compound showed promise as a potential probe for tumor targeting in in-vivo studies with tumor-bearing mice. researchgate.net

Furthermore, fluorescently tagged analogs could be used in cellular imaging experiments to visualize the subcellular localization of the target protein. By designing probes with high affinity and selectivity, researchers can gain a deeper understanding of the roles of various enzymes and receptors in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.